

# Spectral Analysis of 4-(Cyclohexyloxy)benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Cyclohexyloxy)benzoic acid

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This technical guide provides a detailed overview of the expected spectral data for **4-(Cyclohexyloxy)benzoic acid**, a key intermediate in various chemical syntheses. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable reference for the identification and characterization of **4-(Cyclohexyloxy)benzoic acid** in a laboratory setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(Cyclohexyloxy)benzoic acid**. These predictions are derived from the known spectral properties of analogous compounds, including various 4-alkoxybenzoic acids and other substituted benzoic acid derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **4-(Cyclohexyloxy)benzoic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	-COOH
~7.9 - 8.1	Doublet	2H	Aromatic (ortho to -COOH)
~6.9 - 7.1	Doublet	2H	Aromatic (ortho to -O)
~4.4 - 4.6	Multiplet	1H	-O-CH (cyclohexyl)
~1.2 - 2.0	Multiplet	10H	Cyclohexyl (-CH <sub>2</sub> )

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for 4-(Cyclohexyloxy)benzoic acid

Chemical Shift ( $\delta$ , ppm)	Assignment
~172	-COOH
~163	Aromatic C-O
~132	Aromatic C (ortho to -COOH)
~123	Aromatic C-COOH
~115	Aromatic C (ortho to -O)
~75	-O-CH (cyclohexyl)
~32	Cyclohexyl (-CH <sub>2</sub> )
~25	Cyclohexyl (-CH <sub>2</sub> )
~24	Cyclohexyl (-CH <sub>2</sub> )

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-(Cyclohexyloxy)benzoic acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
2935, 2860	Medium-Strong	C-H stretch (cyclohexyl)
1680-1710	Strong	C=O stretch (carboxylic acid dimer)
1605, 1580	Medium	C=C stretch (aromatic)
1250-1300	Strong	C-O stretch (aryl ether) & O-H bend
1170	Medium	C-O stretch (aryl ether)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-(Cyclohexyloxy)benzoic acid**

m/z	Relative Intensity	Assignment
220	Moderate	[M] <sup>+</sup> (Molecular Ion)
203	Low	[M-OH] <sup>+</sup>
138	High	[M-C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup>
121	Very High	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup> (Base Peak)
93	Moderate	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
83	Moderate	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **4-(Cyclohexyloxy)benzoic acid**. Instrument parameters should be optimized for the specific sample and equipment used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-(Cyclohexyloxy)benzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: Approximately 16 ppm.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-5 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: Approximately 220 ppm.
  - Number of Scans: 1024 or more, as the  $^{13}\text{C}$  nucleus is less sensitive.
  - Relaxation Delay: 2 seconds.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

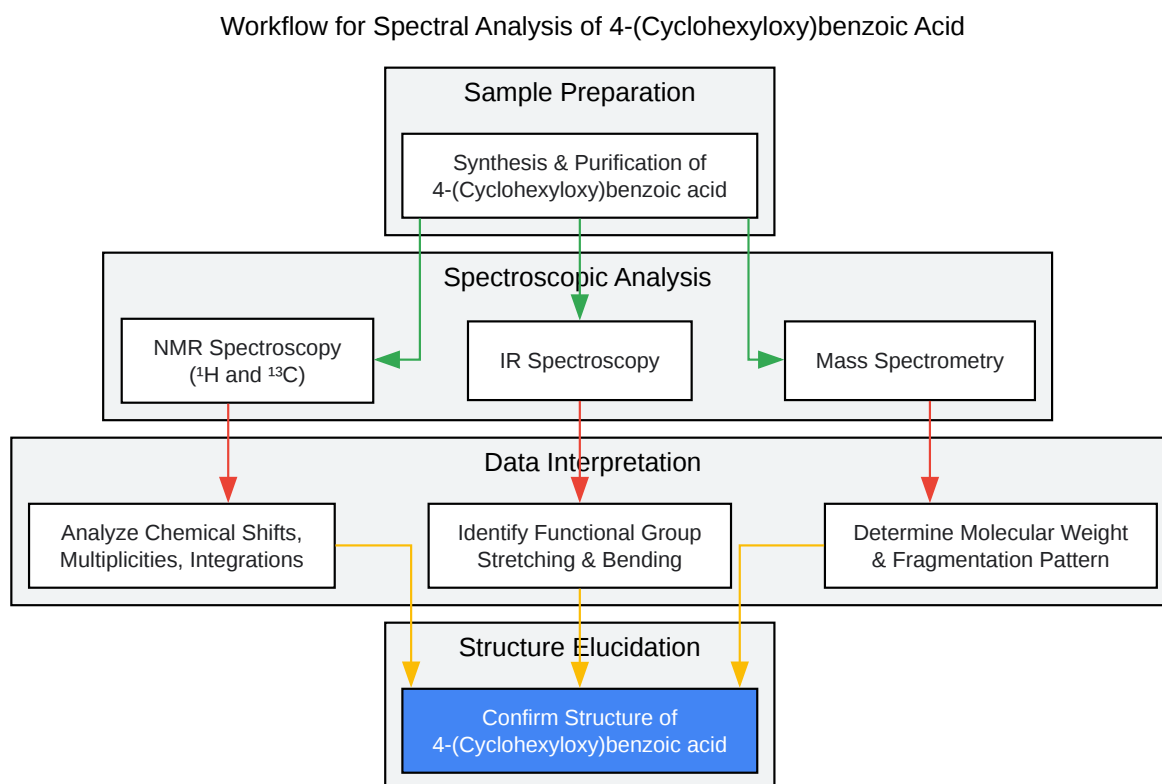
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - A background spectrum of the empty sample compartment or KBr pellet should be collected and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction:
  - Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
  - Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC column.
- Ionization Method:
  - Electron Ionization (EI): A common technique for GC-MS, typically using 70 eV.
  - Electrospray Ionization (ESI): Suitable for direct infusion, can be run in positive or negative ion mode.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
- Data Acquisition:
  - Mass Range: Scan a range appropriate for the expected molecular weight (e.g.,  $m/z$  50-300).

## Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **4-(Cyclohexyloxy)benzoic acid**.



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Caption: A flowchart illustrating the key stages in the spectral characterization of **4-(Cyclohexyloxy)benzoic acid**.

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